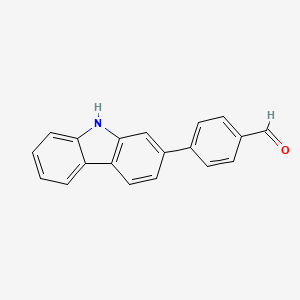
4-(9H-carbazol-2-yl)benzaldehyde
货号 B8453982
分子量: 271.3 g/mol
InChI 键: YMDLWIASPJRQDG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US08786181B2
Procedure details


10.0 g of 2-bromo-9H-carbazole (4.06 10−2 mol), 9.22 g of 4-formylphenylboronic acid (6.15 10−2 mol), 0.63 g of tetrakistriphenylpalladium (5.5 10−4 mol), 42.0 g of potassium carbonate (3 10−1 mol) are initially introduced. After flushing through 300 ml of water with argon, 400 ml of THF is added. The reaction mixture is stirred under reflux for 2 days. After filtration through Celite, the organic phase is separated, dried over Na2CO4, and the aqueous phase is washed 2× with CH2Cl2 and dried over Na2SO4. Column chromatography with toluene as eluent give 2.0 g (53%) of clean product.


[Compound]
Name
tetrakistriphenylpalladium
Quantity
0.63 g
Type
reactant
Reaction Step One

Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:14]=[CH:13][C:12]2[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[NH:5][C:4]=2[CH:3]=1.[CH:15]([C:17]1[CH:22]=[CH:21][C:20](B(O)O)=[CH:19][CH:18]=1)=[O:16].C(=O)([O-])[O-].[K+].[K+]>>[CH:3]1[C:4]2[NH:5][C:6]3[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=3)[C:12]=2[CH:13]=[CH:14][C:2]=1[C:20]1[CH:21]=[CH:22][C:17]([CH:15]=[O:16])=[CH:18][CH:19]=1 |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=2NC3=CC=CC=C3C2C=C1
|
|
Name
|
|
|
Quantity
|
9.22 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)C1=CC=C(C=C1)B(O)O
|
[Compound]
|
Name
|
tetrakistriphenylpalladium
|
|
Quantity
|
0.63 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
42 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture is stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After flushing through 300 ml of water with argon, 400 ml of THF
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 2 days
|
|
Duration
|
2 d
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After filtration through Celite
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic phase is separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2CO4
|
WASH
|
Type
|
WASH
|
|
Details
|
the aqueous phase is washed 2× with CH2Cl2
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=C(C=CC=2C3=CC=CC=C3NC12)C1=CC=C(C=O)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2 g | |
| YIELD: PERCENTYIELD | 53% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

